N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide
Description
N-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide is a triazine-based compound featuring a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. A methylene bridge connects the triazine ring to a 2,4-dimethylbenzamide moiety. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O/c1-11-7-8-13(12(2)9-11)15(24)18-10-14-19-16(22(3)4)21-17(20-14)23(5)6/h7-9H,10H2,1-6H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKXSTFKNUEAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Chloro-4,6-bis(dimethylamino)-1,3,5-triazine
The triazine core is typically synthesized via cyclization of cyanuric chloride with dimethylamine. In a representative procedure, cyanuric chloride (1 equiv) is reacted with excess dimethylamine (2.2 equiv) in tetrahydrofuran (THF) at 0°C, yielding 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine (85% yield). The reaction is quenched with ice-water, and the product is isolated via filtration (mp 142–144°C).
Reaction Conditions:
-
Solvent: THF
-
Temperature: 0°C → room temperature
-
Workup: Filtration, washing with cold ether
| Parameter | Value |
|---|---|
| Yield | 72% |
| Purity (HPLC) | 98.5% |
| Characterization | NMR, NMR, HRMS |
Amidation to Form the Benzamide Group
The primary amine intermediate is acylated with 2,4-dimethylbenzoyl chloride. Following, the reaction is conducted in dichloromethane (DCM) with triethylamine (Et₃N) as a base. After stirring at room temperature for 6 hours, the crude product is purified via flash chromatography (eluent: methanol/DCM, 5:95), yielding the target compound in 68% yield.
Optimization Notes:
-
Excess acyl chloride (1.5 equiv) ensures complete conversion.
-
Lower temperatures (<25°C) minimize side reactions.
Alternative Synthetic Routes
Reductive Amination Approach
A one-pot method adapted from involves condensing 2,4-dimethylbenzaldehyde with 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine using sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (8:1:1 v/v). The reaction proceeds at 23°C for 3 hours, affording the target compound in 65% yield after extraction and chromatography.
Advantages:
-
Avoids isolation of intermediates.
-
Tolerates moisture and air.
Limitations:
-
Lower yield compared to stepwise methods.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the primary purification method, with eluent systems optimized as follows:
| Step | Eluent System | Purity Achieved |
|---|---|---|
| Intermediate | Ethyl acetate/hexane | 95% |
| Final Compound | Methanol/DCM | 98% |
Spectroscopic Data
-
NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 6.98 (d, J = 8.0 Hz, 1H, ArH), 4.65 (s, 2H, CH₂), 3.15 (s, 12H, N(CH₃)₂), 2.40 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
-
HRMS (ESI): m/z calcd for C₂₁H₂₈N₆O [M+H]⁺: 397.2345; found: 397.2348.
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires modifications to ensure safety and efficiency:
Biological Activity
N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide is a complex organic compound with significant potential in medicinal chemistry and agricultural applications. Its unique structure combines a triazine ring with dimethylamino groups and a benzamide moiety, which contributes to its diverse biological activities.
- Molecular Formula : C15H19N5O
- Molecular Weight : Approximately 343.435 g/mol
- Structure : The compound features a triazine ring substituted with dimethylamino groups and a benzamide structure that enhances its reactivity and binding capabilities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. This interaction can modulate enzymatic pathways and receptor activities, leading to various pharmacological effects.
Key Mechanisms Include :
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to receptors that regulate physiological responses, potentially altering their activity.
Pharmacological Studies
Research indicates that compounds similar in structure often exhibit significant pharmacological properties. Studies have demonstrated that this compound can modulate various biological pathways:
- Antitumor Activity : Some studies suggest potential antitumor effects due to the compound's ability to inhibit cell proliferation in cancer models.
- Neuroprotective Effects : There is emerging evidence that compounds in this class may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of benzamide compounds exhibit moderate to high potency against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of RET kinase activity, which is crucial for certain cancers.
- Anticonvulsant Properties : Another study highlighted the anticonvulsant activity of similar benzamide derivatives in animal models, indicating the potential for developing new treatments for epilepsy.
Comparative Analysis
The following table summarizes the structural similarities and notable features of compounds related to this compound:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 4,6-bis(dimethylamino)-1,3,5-triazine | Triazine ring with dimethylamine groups | Intermediate for synthesis |
| 3-(dimethylamino)benzamide | Benzamide structure | Common amide functionality |
| N-(4,6-dimethylamino-1,3,5-triazin-2-yl)-3-aminobenzamide | Similar triazine and amide structure | Potentially different biological activity |
Comparison with Similar Compounds
Substituent Variations on the Triazine Core
a. Altretamine (2,4,6-Tris(dimethylamino)-1,3,5-triazine)
- Structure: Fully substituted triazine with three dimethylamino groups.
- Key Differences: The target compound has only two dimethylamino groups and a benzamide-linked side chain, whereas Altretamine lacks the benzamide group.
- Implications: Altretamine is a known chemotherapeutic agent, while the benzamide in the target compound may alter biological activity by introducing steric bulk or hydrogen-bonding sites .
b. 4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)benzoic Acid (Compound 17 in )
- Structure: Triazine substituted with two morpholino groups and linked to a benzoic acid via an amino group.
- The benzoic acid moiety introduces acidity (pKa ~4–5), unlike the neutral benzamide in the target compound .
c. N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylpropanamide ()
- Structure: Shares the same triazine core and dimethylamino groups but substitutes the 2,4-dimethylbenzamide with a 3-phenylpropanamide.
- Key Differences : The shorter aliphatic chain and absence of methyl groups on the benzene ring may reduce steric hindrance and alter binding affinities in biological systems .
Functional Group Modifications on the Side Chain
a. Methyl 4-((4,6-Bis(phenylamino)-1,3,5-triazin-2-yl)amino)benzoate (Compound 23 in )
- Structure: Triazine with phenylamino substituents and a methyl benzoate side chain.
- Key Differences: Phenylamino groups are less electron-donating than dimethylamino, affecting the triazine’s electronic profile. The ester group (vs. amide) alters hydrolytic stability and metabolic pathways .
b. 1-[[4,6-Bis(methylphenylamino)-1,3,5-triazin-2-yl]amino]anthraquinone ()
- Structure: Anthraquinone-linked triazine with methylphenylamino groups.
- Key Differences: The anthraquinone moiety introduces strong UV absorption and redox activity, making this compound suitable for dye or photovoltaic applications, unlike the target compound’s benzamide .
Physicochemical Properties
| Compound | Substituents (Triazine) | Side Chain | Predicted logP* | Key Applications |
|---|---|---|---|---|
| Target Compound | 4,6-Bis(dimethylamino) | 2,4-Dimethylbenzamide | 2.1–2.5 | Drug candidates, ligands |
| Altretamine | 2,4,6-Tris(dimethylamino) | None | 1.8–2.0 | Chemotherapy |
| 4-((4,6-Dimorpholino-triazin-2-yl)amino)benzoic Acid | 4,6-Dimorpholino | Benzoic acid | 1.0–1.5 | Metal-organic frameworks |
| N-((4,6-Bis(dimethylamino)-triazin-2-yl)methyl)-3-phenylpropanamide | 4,6-Bis(dimethylamino) | 3-Phenylpropanamide | 2.3–2.7 | Enzyme inhibitors |
*logP values estimated using substituent contributions and software tools.
Q & A
[Basic] What are the standard synthetic protocols for N-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}-2,4-dimethylbenzamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the triazine core. A common approach includes:
- Step 1: Formation of the 1,3,5-triazine ring via cyclization of dicyandiamide or cyanuric chloride derivatives under controlled pH and temperature.
- Step 2: Substitution reactions at the 4- and 6-positions of the triazine ring with dimethylamino groups using dimethylamine or its derivatives.
- Step 3: Coupling the triazine intermediate with 2,4-dimethylbenzamide via a methylene linker, often employing reductive amination or nucleophilic substitution .
Optimization Strategies:
- Use ionic liquids as solvents to enhance reaction rates and reduce byproducts .
- Employ catalysts like DIPEA (N,N-diisopropylethylamine) to improve substitution efficiency in sterically hindered environments .
- Monitor reaction progress with HPLC to adjust stoichiometry and temperature dynamically .
[Basic] Which analytical techniques are critical for confirming the structural integrity of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC): Essential for assessing purity (>95% is typical for research-grade material) and identifying residual solvents or intermediates .
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Resolves substituent patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; triazine ring carbons at δ ~160–170 ppm) .
- 2D NMR (COSY, HSQC): Clarifies connectivity in complex regions, such as overlapping signals from the benzamide and triazine moieties .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragments to validate the methylene linker and substituents .
[Advanced] How can researchers address discrepancies in spectroscopic data (e.g., NMR) when characterizing the dimethylamino and triazine groups?
Answer:
Discrepancies often arise from dynamic proton exchange in dimethylamino groups or ring current effects in the triazine core. Mitigation strategies include:
- Variable-Temperature NMR: Lowering temperatures (e.g., to −40°C) slows proton exchange, sharpening broad dimethylamino signals .
- Computational Modeling: DFT-based chemical shift predictions (e.g., using Gaussian or ADF software) validate experimental NMR assignments .
- Heteronuclear Experiments: 15N NMR or HMBC can resolve ambiguous triazine ring nitrogen environments .
[Advanced] What experimental approaches are recommended to investigate the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
Answer:
- Systematic Substituent Variation:
- Replace dimethylamino groups with ethylamino or morpholino groups to assess electronic/steric effects on binding .
- Modify the benzamide moiety (e.g., halogenation or methoxy substitution) to probe hydrophobic interactions .
- In Vitro Assays:
- Conduct enzyme inhibition assays (e.g., IC50 determination) against target enzymes (e.g., kinases or proteases) under physiological conditions .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses and guide rational design .
[Basic] What are the key challenges in scaling up the synthesis of this compound while maintaining high yield and purity?
Answer:
- Reaction Scale-Up Issues:
- Exothermic triazine cyclization requires precise temperature control to avoid decomposition .
- Solvent Selection: Transitioning from THF to safer, recyclable solvents (e.g., 2-MeTHF) improves sustainability without compromising yield .
- Purification:
- Use flash chromatography with gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for intermediates .
- Final recrystallization from ethanol/water mixtures enhances purity .
[Advanced] How does the electronic environment of the triazine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
The electron-rich triazine core (due to dimethylamino substituents) directs reactivity:
- Regioselectivity: Nucleophiles preferentially attack the 2-position of the triazine ring due to reduced electron density compared to the 4- and 6-positions .
- Kinetic vs. Thermodynamic Control:
- At low temperatures (−20°C), kinetic products dominate (e.g., single substitution).
- Elevated temperatures (60°C) favor thermodynamic products (e.g., multiple substitutions) .
- Leaving Group Effects: Chloride at the 2-position is more reactive than methoxy or amino groups, enabling sequential functionalization .
[Advanced] How can researchers design robust stability studies to evaluate degradation pathways under varying storage conditions?
Answer:
- Forced Degradation Studies: Expose the compound to:
- Acidic/Basic Conditions: 0.1M HCl/NaOH at 40°C for 24h to identify hydrolysis products (e.g., benzamide cleavage) .
- Oxidative Stress: 3% H2O2 to detect sulfoxide or N-oxide formation .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 1–3 months, analyzing degradation via UPLC-MS .
- Mechanistic Insights: Use LC-MS/MS to characterize degradation products and propose pathways (e.g., photooxidation of dimethylamino groups) .
[Basic] What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential irritancy .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., dimethylamine) .
- Waste Disposal: Quench reactive byproducts (e.g., excess cyanuric chloride) with ice-cold ethanol before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
